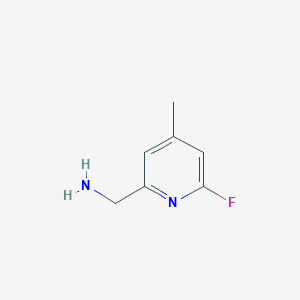
(6-Fluoro-4-methylpyridin-2-YL)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-fluoro-4-methylpyridin-2-yl)methanamine: is a fluorinated organic compound that belongs to the class of pyridines This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 4th position, and a methanamine group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-4-methylpyridin-2-yl)methanamine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with 4-methylpyridine, the compound undergoes nitration to introduce a nitro group at the 2nd position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of (6-fluoro-4-methylpyridin-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(6-fluoro-4-methylpyridin-2-yl)methanamine can undergo various chemical reactions, including:
Propriétés
Formule moléculaire |
C7H9FN2 |
|---|---|
Poids moléculaire |
140.16 g/mol |
Nom IUPAC |
(6-fluoro-4-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3 |
Clé InChI |
AMVXGXPFOVEHAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
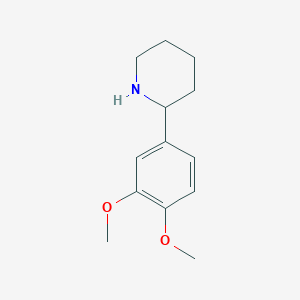
![2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride](/img/structure/B13539441.png)
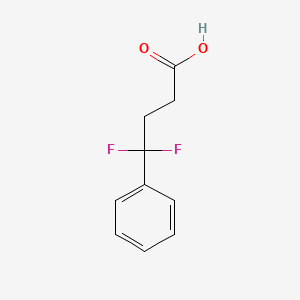
![n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13539453.png)
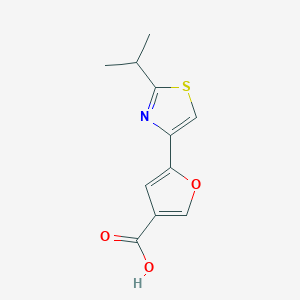
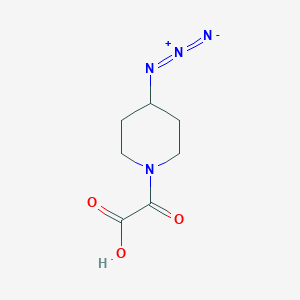
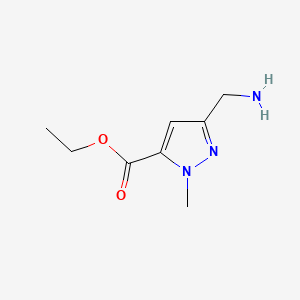
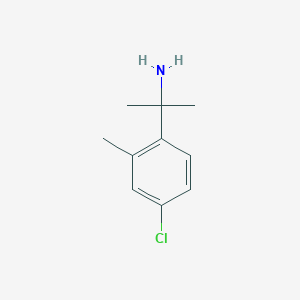
![3-amino-N-[4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-phenyl]propanamide](/img/structure/B13539469.png)
![4-[(1S)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13539483.png)
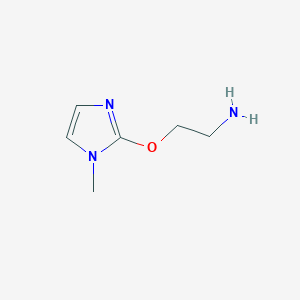
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B13539499.png)
